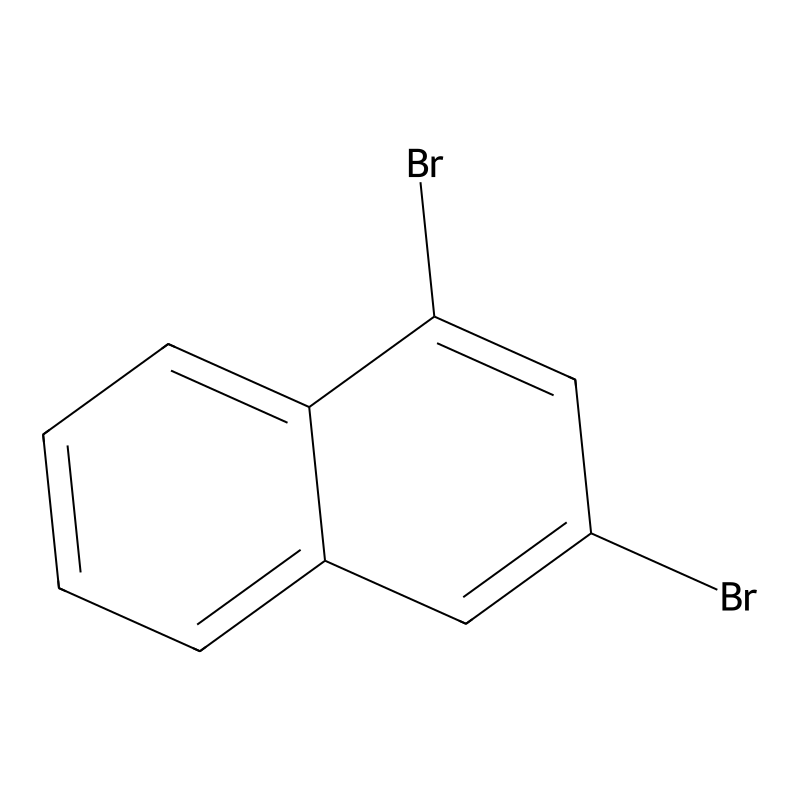

1,3-Dibromonaphthalene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Functional Molecules

One area of research investigates 1,3-Dibromonaphthalene as a starting material for the synthesis of more complex molecules with desired functionalities. The presence of the two bromine atoms allows for various chemical reactions to introduce other functional groups, creating novel molecules for applications in material science, catalysis, or pharmaceuticals [1].

Here, the bracketed number refers to the following source:

1,3-Dibromonaphthalene is an organic compound with the molecular formula C₁₀H₆Br₂. It consists of a naphthalene backbone substituted with bromine atoms at the 1 and 3 positions. This compound is characterized by its solid state at room temperature, typically appearing as a colorless to pale yellow crystalline substance. It has notable physical properties, including a melting point of approximately 50 °C and a boiling point around 295 °C. The presence of bromine atoms significantly influences its chemical reactivity and physical properties, making it an interesting subject for both synthetic and application studies .

- Electrophilic Substitution: The bromine substituents can undergo further electrophilic substitution reactions, allowing for the introduction of different functional groups.

- Nucleophilic Substitution: Under specific conditions, the bromine atoms can be replaced by nucleophiles such as amines or thiols.

- Reduction Reactions: It can be reduced to form less brominated derivatives or fully hydrogenated products.

The compound's reactivity is influenced by the electron-withdrawing nature of the bromine atoms, which can stabilize intermediates in these reactions .

Research indicates that 1,3-dibromonaphthalene exhibits biological activity that may have implications in pharmacology and toxicology. Some studies have suggested potential antimicrobial properties, although detailed mechanisms remain under investigation. The compound's interaction with biological systems could be linked to its ability to modulate enzyme activity or disrupt cellular processes due to its lipophilicity and structural characteristics .

The synthesis of 1,3-dibromonaphthalene can be achieved through several methods:

- Photobromination: Naphthalene is treated with molecular bromine under UV light, leading to selective bromination at the 1 and 3 positions. This method yields 1,3-dibromonaphthalene with high efficiency (up to 88% yield) .

- Dehydrobromination: Starting from tetrabromonaphthalene, dehydrobromination reactions can yield 1,3-dibromonaphthalene as a product .

- Direct Bromination: Using excess bromine in a suitable solvent (e.g., carbon tetrachloride), naphthalene can be directly brominated to form dibromonaphthalenes .

1,3-Dibromonaphthalene finds applications in various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Material Science: The compound is used in creating specialized materials due to its unique electronic properties.

- Research: It is utilized in studies focusing on reaction mechanisms and the development of new synthetic methodologies .

Interaction studies involving 1,3-dibromonaphthalene focus on its behavior in biological systems and its reactivity with other chemical species. These studies often assess how the compound interacts with enzymes or cellular components, providing insights into its potential therapeutic applications or environmental impacts. Research has shown that it can influence metabolic pathways due to its structural characteristics and reactivity profile .

Several compounds share structural similarities with 1,3-dibromonaphthalene. Here are some notable examples:

| Compound | Structural Formula | Unique Characteristics |

|---|---|---|

| 1,4-Dibromonaphthalene | C₁₀H₆Br₂ | Bromine atoms at positions 1 and 4; different reactivity patterns compared to 1,3-dibromonaphthalene. |

| Naphthalene | C₁₀H₈ | Parent compound; lacks bromine substituents; serves as a base for synthesis. |

| 2-Bromonaphthalene | C₉H₇Br | Bromine at position 2; different electrophilic substitution patterns due to positioning. |

The uniqueness of 1,3-dibromonaphthalene lies in its specific substitution pattern and resultant chemical properties that differentiate it from these similar compounds. Its unique reactivity allows for distinct synthetic pathways and applications not achievable with other dibromonaphthalenes .

Molecular Bromine Reactivity in Carbon Tetrachloride Media

The photobromination of naphthalene using molecular bromine in carbon tetrachloride represents one of the most efficient traditional approaches for synthesizing 1,3-dibromonaphthalene [1] [2]. This methodology involves a two-step process where naphthalene undergoes photochemical bromination to form a tetrabromide intermediate, followed by selective dehydrobromination to yield the target compound.

The reaction is conducted using an internal type irradiation system with a 150-watt projector lamp in a cylindrical immersion-well reactor [2]. The process requires cooling to temperatures below 10°C to maintain stereochemical control and prevent side reactions. Under these conditions, naphthalene (15 millimoles) in carbon tetrachloride (30 cubic centimeters) is treated with molecular bromine (9.6 grams, 60 millimoles, representing 4 equivalents) added dropwise over one hour [2].

The molecular bromine reactivity in carbon tetrachloride media is governed by radical mechanisms initiated by photochemical activation [2]. The high bromine concentration is critical for rapid addition and obtaining only one stereoisomer instead of a stereoisomeric mixture [2]. The optimal molar ratio established through experimental optimization is 1:4:15 for naphthalene, bromine, and solvent respectively [2].

Table 1: Photobromination Reaction Conditions and Yields

| Parameter | Value | Notes |

|---|---|---|

| Temperature | <10°C | Ice bath cooling required [2] |

| Light Source | 150W projector lamp | Internal irradiation [2] |

| Solvent | Carbon tetrachloride | 30 mL for 15 mmol naphthalene [2] |

| Bromine Equivalents | 4.0 | 60 mmol for 15 mmol naphthalene [2] |

| Reaction Time | 1.5 hours | After bromine addition complete [2] |

| Tetrabromide Yield | 90% | Single stereoisomer [2] |

Stereochemical Control in Tetrabromide Intermediate Formation

The photobromination process exhibits remarkable stereochemical control, producing exclusively the α,2β,3α,4β-tetrabromo-1,2,3,4-tetrahydronaphthalene stereoisomer in 90% yield [1] [2]. This stereochemical selectivity arises from the radical mechanism operating under photochemical conditions combined with the specific reaction parameters.

Nuclear magnetic resonance studies of the tetrabromide intermediate reveal the formation of a highly symmetrical compound [2]. The proton nuclear magnetic resonance spectrum displays two AA'BB' systems corresponding to aliphatic and aromatic protons, while the carbon-13 nuclear magnetic resonance shows resonances for carbon-bromine carbons, olefinic carbon-hydrogen carbons, and quaternary carbons at expected chemical shifts [2].

X-ray crystallographic analysis confirmed the stereochemical assignment as α,2β,3α,4β-tetrabromo-1,2,3,4-tetrahydronaphthalene [2]. The stereochemical control mechanism involves the preferential formation of this specific isomer due to the combination of radical initiation, high bromine concentration, and controlled temperature conditions that prevent isomerization processes.

The dehydrobromination step employs potassium tert-butoxide (2.5 molar equivalents) in dry tetrahydrofuran at room temperature overnight [3] [2]. This treatment selectively removes two hydrogen bromide molecules to form 1,3-dibromonaphthalene in 88% yield [1] [2]. The regioselectivity of this elimination reaction is controlled by the stereochemistry of the tetrabromide precursor and the steric requirements of the base system.

Table 2: Stereochemical Control Parameters

| Factor | Effect | Mechanism |

|---|---|---|

| Internal light irradiation | Single stereoisomer formation | High light density prevents isomerization [2] |

| Low temperature (<10°C) | Stereochemical retention | Prevents thermal rearrangement [2] |

| High bromine concentration | Rapid addition | Minimizes competing pathways [2] |

| Radical mechanism | Stereospecific addition | Controlled by orbital interactions [2] |

Mechanochemical Synthesis Innovations

Solvent-Free Vibratory Ball Mill Techniques

Mechanochemical synthesis using vibratory ball mills represents a revolutionary approach to 1,3-dibromonaphthalene synthesis and related brominated naphthalene derivatives [4] [5]. These solvent-free techniques offer significant advantages including reduced environmental impact, enhanced reaction rates, and unique reaction pathways not accessible through conventional solution-based methods.

The vibratory ball mill methodology has been successfully applied to the synthesis of core-functionalised naphthalene diimides, achieving reaction times as short as 5 hours compared to typical solution-state times of 24 hours [4] [5]. The process involves selective dibromination and subsequent diimidization achieved for the first time in a vibratory ball mill, resulting in key structural intermediates such as 2,6-dibromonaphthalenediimide [5].

Table 3: Vibratory Ball Mill Synthesis Parameters

| Parameter | Traditional Method | Vibratory Ball Mill | Improvement Factor |

|---|---|---|---|

| Reaction Time | 24 hours | 5 hours | 5x faster [5] |

| Solvent Requirement | High volumes | Solvent-free | 100% reduction [5] |

| Temperature Control | Precise heating | Ambient conditions | Energy savings [6] |

| Catalyst Loading | High amounts | Reduced quantities | Material efficiency [6] |

| Moisture Sensitivity | Strict inert conditions | Air/moisture tolerant | Operational simplicity [6] |

Reaction Kinetics in Solid-State Bromination

The reaction kinetics in solid-state mechanochemical bromination exhibit unique characteristics that distinguish them from solution-phase processes [8] [9]. Mechanochemical bromination reactions demonstrate remarkable rate enhancements, with complete conversion achieved in less than 30 minutes for full conversion to desired products [8] [9].

Solid-state nuclear magnetic resonance spectroscopy studies reveal that mechanochemical bromination follows distinct kinetic patterns [8] [9]. The reaction demonstrates high regioselectivity with strict stoichiometric dependence with respect to the amount of N-bromosuccinimide used [8] [9]. Magic-angle spinning nuclear magnetic resonance monitoring shows that centrifugal pressure of approximately 150 bar is sufficient to initiate bromination reactions, indicating the critical role of mechanical stress in reaction activation [8].

The kinetics of solid-state bromination are governed by several key factors. First, the effect of constant pressure can be distinguished from pulsed or time-variated compression present inside milling jars [8] [9]. Second, the pressure exerted inside the reactor, combined with induced partial mixing of reactants, generates product formation on timescales of several hours when mechanical stress is applied continuously [8] [9].

In-situ kinetic studies using solid-state nuclear magnetic resonance spectroscopy demonstrate that product formation reaches a plateau after approximately 40 hours of continuous spinning [8]. The mechanochemical conditions benefit from the absence of organic solvents, significant synthetic acceleration, and access to unique reaction pathways [9]. These characteristics make mechanochemical approaches particularly attractive for green chemistry applications.

Table 4: Solid-State Bromination Kinetics

| Reaction System | Conversion Time | Pressure (bar) | Key Advantages |

|---|---|---|---|

| Ball mill with N-bromosuccinimide | 30 minutes | Variable impact stress | Complete conversion, high selectivity [8] [9] |

| Magic-angle spinning nuclear magnetic resonance | 40 hours | 150 constant pressure | In-situ monitoring capability [8] |

| Vibratory ball mill | 1-5 hours | Mechanical vibration | Rapid processing, scalability [5] [6] |

| Mixer mill | Variable | Impact stress | Controlled reaction environment [8] [9] |

Catalytic Systems for Regioselective Bromination

Montmorillonite Clay-Mediated Processes

Montmorillonite clay systems, particularly potassium fluoride-saturated (KSF) montmorillonite, have emerged as highly effective catalysts for regioselective bromination reactions leading to polybromonaphthalene derivatives [10] [11] [12]. These clay-mediated processes offer significant advantages including mild reaction conditions, enhanced selectivity, and the ability to produce specific regioisomers not easily accessible through conventional methods.

The KSF montmorillonite catalyst demonstrates remarkable efficiency in polybromination reactions of naphthalene using molecular bromine [10] [12]. When naphthalene is treated with three mole equivalents of bromine over freshly calcined KSF clay in dichloromethane at 25°C, the major product is 1,4,6-tribromonaphthalene obtained in 66% yield after 24 hours [10] [12]. The crude product can be purified by crystallization to give pure 1,4,6-tribromonaphthalene in 50% yield [12].

Tetrabromination using four mole equivalents of bromine over KSF clay produces predominantly 1,2,4,6-tetrabromonaphthalene (92%) along with minor amounts of 1,3,5,7-tetrabromonaphthalene (5%) [10] [12]. This represents the first reported synthesis of 1,2,4,6-tetrabromonaphthalene, a previously unknown compound confirmed by X-ray crystallographic analysis [12]. The crystallization of crude tetrabromination products yields 1,2,4,6-tetrabromonaphthalene in 70% isolated yield and 1,3,5,7-tetrabromonaphthalene in 4% isolated yield [12].

The montmorillonite clay catalyst requires calcination at 550°C for 6 hours before use to achieve optimal activity [12]. Control experiments conducted without the clay catalyst show significantly reduced bromination efficiency, clearly demonstrating the catalytic role of the KSF system [12]. The clay-mediated process operates through a mechanism involving surface acid sites and confined reaction environments within the clay interlayers.

Table 5: Montmorillonite Clay-Catalyzed Bromination Results

| Bromine Equivalents | Reaction Time | Major Product | Yield (%) | Minor Products |

|---|---|---|---|---|

| 2.0 | 24 hours | 1,4-dibromonaphthalene | 91 | 1,5-dibromonaphthalene (trace) [12] |

| 3.0 | 24 hours | 1,4,6-tribromonaphthalene | 66 | 1,4-dibromonaphthalene (8%), 1,5-dibromonaphthalene (10%) [12] |

| 4.0 | 72 hours | 1,2,4,6-tetrabromonaphthalene | 92 | 1,3,5,7-tetrabromonaphthalene (5%) [12] |

Temperature-Dependent Selectivity Profiles

Temperature-dependent selectivity in naphthalene bromination exhibits distinct patterns across different temperature ranges, fundamentally affecting the regioselectivity and product distribution [13] [14] [15]. These selectivity profiles are critical for optimizing synthetic procedures and understanding the mechanistic pathways involved in bromination reactions.

In liquid-phase bromination conducted between 85°C and 215°C, α-bromonaphthalene predominates with β-bromonaphthalene content remaining below 5% [14] [15]. This selectivity pattern reflects the inherent electronic preferences of electrophilic aromatic substitution where α-positions exhibit higher reactivity due to enhanced resonance stabilization of the intermediate σ-complex.

Gas-phase bromination demonstrates more complex temperature-dependent behavior [13] [14] [15]. In the temperature range from 250°C to 300°C, small amounts of β-bromonaphthalene begin to form alongside the predominant α-isomer [14] [15]. Between 300°C and 500°C, the amount of β-bromonaphthalene increases rapidly with temperature, reaching 20-50% of the product mixture [14] [15]. At temperatures exceeding 500°C, the ratio of α-bromonaphthalene to β-bromonaphthalene approaches unity, indicating thermodynamic control [14] [15].

The theoretical treatment of temperature effects reveals that the ratio of β-bromonaphthalene to α-bromonaphthalene is determined by the difference in activation energies of the simultaneous reactions [15]. This difference in activation energies can be calculated using approximate methods based on wave mechanics principles [15]. The transition from kinetic to thermodynamic control occurs as temperature increases, with higher temperatures favoring the thermodynamically more stable products.

Clay-catalyzed systems operate effectively at room temperature (25°C) while maintaining high selectivity [12] [16]. The calcium-exchanged Y zeolite system demonstrates exceptional para-selectivity (96%) in aromatic bromination reactions under mild conditions [16]. This high selectivity results from the combination of Brønsted acidity and shape-selective effects within the zeolite framework.

Table 6: Temperature-Dependent Selectivity in Naphthalene Bromination

| Temperature Range | Phase | α-Bromonaphthalene (%) | β-Bromonaphthalene (%) | Control Mechanism |

|---|---|---|---|---|

| 85-215°C | Liquid | >95 | <5 | Kinetic control [14] [15] |

| 250-300°C | Gas | 90-95 | 5-10 | Mixed kinetic/thermodynamic [14] [15] |

| 300-500°C | Gas | 50-80 | 20-50 | Thermal equilibration [14] [15] |

| >500°C | Gas | ≈50 | ≈50 | Thermodynamic control [14] [15] |

| 25°C (catalyzed) | Heterogeneous | Variable | Variable | Catalyst-controlled selectivity [12] [16] |

X-Ray Crystallographic Studies of Brominated Intermediates

X-ray crystallographic analysis provides fundamental structural information about brominated naphthalene derivatives and their intermediates. Multiple brominated naphthalene compounds have been systematically studied using single-crystal X-ray diffraction techniques, revealing crucial structural details about these aromatic systems [1] [2].

The crystallographic investigation of brominated naphthalene intermediates employed standard methodologies using Mo-Kα radiation (λ = 0.71073 Å) from graphite-monochromated sources. Data collection utilized Nonius Kappa CCD diffractometers equipped with appropriate detection systems [1]. The crystal structures were solved by direct methods and refined using full-matrix least-squares procedures on F² parameters.

For 1,4,6-tribromonaphthalene, X-ray diffraction analysis revealed the molecular structure with Cambridge Crystallographic Data Center reference number 2088776. The compound exhibits a melting point of 85-87°C and demonstrates characteristic structural features associated with tribrominated naphthalene systems [1]. The crystallographic data shows systematic displacement of bromine atoms from the naphthalene plane due to steric interactions.

The tetrabromonaphthalene derivatives represent more complex structural cases. 1,2,4,6-Tetrabromonaphthalene, a previously unreported compound, crystallizes with melting point 151-153°C and has been assigned CCDC number 2088777 [1]. Its isomer, 1,3,5,7-tetrabromonaphthalene, exhibits significantly higher thermal stability with melting point 239-241°C and CCDC reference 2088778 [1]. These structural differences reflect the varying degrees of steric hindrance and molecular packing arrangements.

Crystallographic analysis of 2,6-dibromonaphthalene (CCDC 2088779) demonstrates the linear substitution pattern with melting point 156-158°C [1]. This compound represents the target product for regioselective synthetic protocols and exhibits distinct packing characteristics compared to other dibromonaphthalene isomers.

The related compound 2,3-dibromonaphthalene exhibits characteristic herringbone packing arrangements in the crystalline state [3]. X-ray diffraction analysis reveals that the crystal structure is ordered, with weak directional forces generating the herringbone packing of constituent molecules [3]. This packing motif is particularly significant for host-guest chemistry applications, where 2,3-dibromonaphthalene serves as a suitable matrix for fluorescent polycyclic aromatic hydrocarbon molecules.

Crystal structure analysis of 1,4,5,8-tetrabromonaphthalene reveals significant structural distortion due to peri-position steric interactions. The compound crystallizes in the monoclinic space group P21/c with unit cell parameters a = 9.470(3), b = 15.530(4), c = 7.340(2) Å, β = 92.147(9)°, and Z = 4 [4]. The molecular structure adopts a twisted conformation with D2 point group symmetry, creating a chiral structure despite the achiral molecular constitution.

Nuclear Magnetic Resonance Spectroscopic Elucidation

Nuclear magnetic resonance spectroscopy provides detailed structural characterization of 1,3-dibromonaphthalene through both proton and carbon-13 analysis. The unsymmetrical nature of the 1,3-substitution pattern generates characteristic spectral features that distinguish this isomer from other dibromonaphthalene derivatives [5] [6].

Proton Nuclear Magnetic Resonance Patterns for Aromatic Aromatic Prime Benzene Benzene Prime Spin Systems

The proton nuclear magnetic resonance spectrum of 1,3-dibromonaphthalene exhibits distinct patterns consistent with an unsymmetrical aromatic system. The spectrum, recorded in deuterated chloroform, displays six distinct aromatic proton signals reflecting the reduced symmetry compared to symmetric dibromonaphthalene isomers [5] [6].

The most downfield signal appears at δ 8.18 ppm as a doublet with coupling constant J₇₈ = 7.4 Hz, assigned to H-8 [5] [6]. This significant downfield shift results from the van der Waals interaction between the bromine substituent at position 1 and the hydrogen at position 8, demonstrating the through-space deshielding effect of the halogen substituent.

The H-4 proton resonates at δ 7.97 ppm as a multiplet, while H-2 appears at δ 7.88 ppm as a doublet with small coupling constant J₂₄ = 1.9 Hz [5] [6]. This meta-coupling between H-2 and H-4 provides definitive structural confirmation for the 1,3-dibromo substitution pattern, as this coupling relationship is characteristic of the meta-positioned protons in the substituted ring.

The H-5 proton generates a double doublet pattern at δ 7.73 ppm with coupling constants J₅₆ = 6.8 Hz and J₅₇ = 2 Hz [5] [6]. The remaining aromatic protons H-6 and H-7 appear as overlapping multiplets in the region δ 7.64-7.50 ppm.

The aromatic proton patterns observed in related tetrabromotetralin intermediates exhibit characteristic aromatic aromatic prime benzene benzene prime (AA'BB') spin systems [5]. In the tetrabromide precursor, aliphatic and aromatic protons generate two distinct AA'BB' systems in the proton nuclear magnetic resonance spectrum, reflecting the high symmetry of the saturated intermediate compound.

Carbon-13 Nuclear Magnetic Resonance Chemical Shift Assignments

The carbon-13 nuclear magnetic resonance spectrum of 1,3-dibromonaphthalene provides complete structural characterization through systematic chemical shift assignments. The spectrum, recorded at 50 MHz in deuterated chloroform, exhibits ten distinct carbon signals consistent with the unsymmetrical molecular structure [5] [6].

The quaternary carbon atoms display characteristic chemical shift patterns. C-4a resonates at δ 137.13 ppm as a singlet, while C-8a appears at δ 132.63 ppm [5] [6]. The brominated carbon atoms C-1 and C-3 resonate as singlets at δ 125.51 and 120.89 ppm respectively, showing the expected upfield shift associated with direct carbon-bromine bonding.

The methine carbon atoms exhibit systematic chemical shift variations. C-2 appears at δ 134.50 ppm, while C-4 resonates at δ 131.89 ppm [5] [6]. The remaining aromatic carbons C-5, C-6, C-7, and C-8 display chemical shifts in the range δ 129.73-129.21 ppm, reflecting their similar electronic environments within the naphthalene framework.

The carbon-13 spectrum structure demonstrates four singlet and six doublet signals in the olefinic region, providing definitive confirmation of the unsymmetrical 1,3-dibromo substitution pattern [5]. This spectral signature distinguishes 1,3-dibromonaphthalene from the symmetrical 1,4- and 2,3-dibromonaphthalene isomers, which would exhibit different carbon signal multiplicities.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of brominated naphthalene derivatives reveals characteristic fragmentation patterns that reflect both the molecular structure and the distinctive behavior of bromine-containing organic compounds. Electron ionization mass spectrometry provides detailed fragmentation information for structural characterization and identification purposes [7] [8].

The molecular ion region of brominated naphthalenes exhibits characteristic isotope patterns arising from the presence of bromine atoms. Bromine exists as two stable isotopes (⁷⁹Br and ⁸¹Br) with nearly equal natural abundance, generating distinctive molecular ion clusters that reflect the number of bromine substituents present in the molecule [8].

For 1,3-dibromonaphthalene with molecular formula C₁₀H₆Br₂, the molecular ion appears at m/z 285.96 with the characteristic dibrominated isotope pattern [9] [10]. The fragmentation behavior follows typical patterns for halogenated aromatic compounds, with successive loss of bromine atoms and formation of naphthalene-based fragment ions.

Tribromonaphthalene derivatives demonstrate more complex fragmentation patterns. 1,4,6-Tribromonaphthalene exhibits molecular ion peaks at m/z 368 ([M⁸¹Br₃]⁺), 366 ([M⁷⁹Br⁸¹Br₂]⁺), 364 ([M⁷⁹Br₂⁸¹Br]⁺), and 362 ([M⁷⁹Br₃]⁺) reflecting the tribrominated isotope distribution [1]. The base peak appears at m/z 286, likely corresponding to loss of one bromine atom from the molecular ion.

Tetrabromonaphthalene compounds exhibit the most complex molecular ion patterns. Both 1,2,4,6-tetrabromonaphthalene and 1,3,5,7-tetrabromonaphthalene display molecular ion clusters at m/z 448 ([M⁸¹Br₄]⁺), 446 ([M⁷⁹Br⁸¹Br₃]⁺), 444 ([M⁷⁹Br₂⁸¹Br₂]⁺), 442 ([M⁷⁹Br₃⁸¹Br]⁺), and 440 ([M⁷⁹Br₄]⁺) [1]. Interestingly, both isomers exhibit base peaks at m/z 84, suggesting common fragmentation pathways leading to highly stable fragment ions.

The fragmentation patterns observed for brominated naphthalenes follow established mechanisms for halogenated aromatic compounds. Primary fragmentation typically involves loss of bromine atoms or bromine radicals, followed by ring fragmentation and formation of smaller aromatic or aliphatic fragment ions [11]. The stability of the naphthalene aromatic system influences the fragmentation pathways, often leading to retention of the bicyclic framework in major fragment ions.